molecular formula C10H18Cl2N4 B2831433 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride CAS No. 2415263-16-8

4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride

Cat. No. B2831433
CAS RN: 2415263-16-8
M. Wt: 265.18
InChI Key: ZQNFIMPZNWUMRM-UHFFFAOYSA-N
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Description

4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride is a chemical compound with the empirical formula C7H16Cl2N4O . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride is 243.13 . The SMILES string representation is O.Cl.Cl.C1CC(CCN1)c2nnc[nH]2 . The InChI key is XUSDCVNSAXSOMP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride include its solid form and its molecular weight of 243.13 .

Scientific Research Applications

  • Synthesis and Crystal Structure Studies :

    • A compound related to 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride, namely 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, was synthesized and its crystal structure studied. This compound has biological importance due to its relation to the anti-HIV drug Nevirapine, thus contributing to molecular modeling and biological studies (Thimmegowda et al., 2009).
  • Antibacterial Applications :

    • A series of compounds including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, which is structurally similar to the compound of interest, were synthesized and exhibited notable antibacterial activity, especially against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
  • CGRP Receptor Antagonist Synthesis :

    • A compound related to 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride, namely (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, was developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This involved a stereoselective and economical synthesis, demonstrating the compound's potential in pharmaceutical applications (Cann et al., 2012).
  • Synthesis of Triazines :

    • Research on the synthesis and rearrangement of 3,4-dihydro-4-imino-1,2,3-benzotriazines, which involve piperidine as a structural element, has been conducted. This work contributes to understanding the chemical behavior and potential applications of compounds structurally related to 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride (Stevens & Stevens, 1970).
  • Nanomagnetic Reusable Catalysts :

    • Piperidine-4-carboxylic acid, closely related to the compound , was used in the synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst. This catalyst demonstrated efficiency in the synthesis of various organic compounds, highlighting its potential in chemical synthesis and material science applications (Ghorbani‐Choghamarani & Azadi, 2015).
  • Anti-arrhythmic Activity :

    • Piperidine-based compounds, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, were synthesized and showed significant anti-arrhythmic activity. This suggests their potential as therapeutic agents in cardiovascular diseases (Abdel‐Aziz et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

While specific future directions for 4-(4-Cyclopropyltriazol-1-yl)piperidine;dihydrochloride are not available, research on similar compounds suggests potential applications in drug discovery. For instance, a study discovered 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 inhibitors with potent A549 cell proliferation, migration, and invasion inhibition activity .

properties

IUPAC Name

4-(4-cyclopropyltriazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;;/h7-9,11H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVRPMSWRESGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146078151

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